rac 3'-Dehydrolutein-d6
Description
rac 3'-Dehydrolutein-d6 is a deuterated isotopologue of 3'-dehydrolutein, a carotenoid derivative. Carotenoids are tetraterpenoid pigments with antioxidant properties, and deuterated forms like this compound are often used as internal standards in mass spectrometry-based analyses due to their isotopic stability. Structurally, this compound features a dehydration at the 3' position of the lutein backbone and incorporates six deuterium atoms, enhancing its utility in metabolic and pharmacokinetic studies.
Properties
Molecular Formula |
C₄₀H₄₈D₆O₂ |
|---|---|
Molecular Weight |
572.89 |
Synonyms |
(3R,6’R)-3-Hydroxy-β,ε-caroten-3’-one-d6; all-trans-3-Hydroxy-α-caroten-3’-one-d6; 3’-Oxolutein-d6; Philosamiaxanthin-d6; all-trans-Philosamiaxanthin-d6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table summarizes key structural and functional differences between rac 3'-Dehydrolutein-d6 and similar compounds:
Key Structural and Functional Differences:
Dehydration Sites: this compound is inferred to have a single dehydration at the 3' position, distinguishing it from Anhydrolutein II (2',3'-didehydro) and III (3',4'-didehydro) .
Deuterium Labeling :
- This compound incorporates deuterium, enhancing its stability for analytical applications. This feature is absent in anhydroluteins and hydroxyluteins.
Biological Roles: Anhydroluteins and hydroxyluteins are natural carotenoids with antioxidant properties, whereas this compound is synthetically modified for research use.
Q & A
Q. How can researchers statistically differentiate between isotopic effects and biological variability in rac 3'-Dehydrolutein-d6 assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
